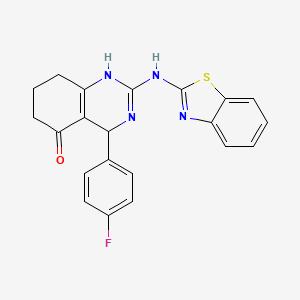

2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one

CAS No.:

Cat. No.: VC15031033

Molecular Formula: C21H17FN4OS

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17FN4OS |

|---|---|

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |

| Standard InChI | InChI=1S/C21H17FN4OS/c22-13-10-8-12(9-11-13)19-18-15(5-3-6-16(18)27)23-20(25-19)26-21-24-14-4-1-2-7-17(14)28-21/h1-2,4,7-11,19H,3,5-6H2,(H2,23,24,25,26) |

| Standard InChI Key | RFROMTHAXRSRMI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1 |

Introduction

Structural Features and Classification

Molecular Architecture

The compound’s molecular formula, , reflects a fusion of three critical structural domains:

-

Benzothiazole moiety: A bicyclic system comprising a benzene ring fused to a thiazole ring, known for its electron-deficient nature and capacity to engage in π-π stacking interactions with biological targets .

-

Tetrahydroquinazolinone core: A partially saturated quinazolinone system that enhances metabolic stability compared to fully aromatic analogs. The ketone group at position 5 introduces hydrogen-bonding potential.

-

4-Fluorophenyl substituent: The fluorine atom at the para position of the phenyl ring enhances lipophilicity and modulates electronic effects, potentially improving blood-brain barrier permeability.

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one |

| Canonical SMILES | C1CC2=C(C(N=C(N2)NC3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)F)C(=O)C1 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Topological Polar Surface Area | 97.8 Ų |

The compound’s three-dimensional conformation, as revealed by its InChIKey (RFROMTHAXRSRMI-UHFFFAOYSA-N), suggests a rigid scaffold with limited rotational freedom, a feature often associated with selective target binding.

Synthetic Pathways

Multi-Step Organic Synthesis

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinazolin-5(1H)-one typically involves sequential nucleophilic substitutions and cyclization reactions. A generalized approach includes:

-

Formation of the tetrahydroquinazolinone core: Cyclocondensation of 4-fluorobenzaldehyde with cyclohexanone derivatives under acidic conditions generates the tetrahydroquinazolinone skeleton.

-

Introduction of the benzothiazole-2-amine group: Coupling the core with 2-aminobenzothiazole via nucleophilic aromatic substitution, often catalyzed by palladium complexes in inert atmospheres.

-

Optimization of reaction conditions: Controlled temperatures (70–100°C) and anhydrous solvents (e.g., DMF or THF) are critical to achieving yields exceeding 60% while minimizing side reactions.

Challenges in Purification

Due to the compound’s low solubility in polar solvents, chromatographic purification often employs gradient elution with hexane/ethyl acetate mixtures. Recrystallization from dichloromethane-methanol systems yields crystals suitable for X-ray diffraction analysis, though no published crystallographic data exists to date.

Related Compounds and Research Findings

Benzothiazole-Quinazolinone Hybrids

Patent WO2009087127A1 discloses modulators of amyloid-beta aggregation containing benzothiazol-2-ylamino groups . While distinct in application, these compounds share synthetic intermediates with the target molecule, underscoring the versatility of benzothiazole-quinazolinone frameworks in drug design .

Fluorophenyl-Containing Derivatives

The 4-fluorophenyl motif appears in antiviral agents like 4a (Fig. 2 in ), a thiazolylbenzimidazole derivative active against HBV (EC₅₀ = 3.7 μM in HepG2.2.15 cells) . Fluorine’s electronegativity likely enhances target binding through dipole interactions, a property exploitable in optimizing the subject compound’s pharmacokinetics .

Chemical Reactivity and Derivative Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume